CGP37157 - 75450-34-9

CGP37157

Catalog Number: EVT-263817
CAS Number: 75450-34-9
Molecular Formula: C15H11Cl2NOS
Molecular Weight: 324.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CGP37157, commonly referred to as CGP37157, is a benzothiazepine derivative of clonazepam. [] Its primary use in scientific research is as a tool for investigating the role of mitochondrial calcium (Ca²⁺) handling. While initially thought to be a selective inhibitor of the mitochondrial Na⁺/Ca²⁺ exchanger (mNCX), further research has revealed that CGP37157 can affect other Ca²⁺ transport systems as well. [, ]

Applications

Mitochondrial Ca²⁺ Handling:

  • Investigating the role of mitochondrial Ca²⁺ buffering in excitotoxic neuronal death and its potential as a neuroprotective target. [, ]
  • Examining the influence of mNCX inhibition on mitochondrial metabolism and glucose-stimulated insulin secretion in pancreatic islets. []
  • Exploring the role of mitochondrial Ca²⁺ in B cell receptor-mediated apoptosis in DT40 B lymphocytes. [, ]
  • Investigating the effects of disrupting mitochondrial Ca²⁺ homeostasis on apoptosis in prostate cancer cells. []

Other Cellular Processes:

  • Studying the role of mitochondrial Ca²⁺ in aging and healthspan using C. elegans models. [, ]
  • Investigating the impact of CGP37157 on diastolic myocardial Ca²⁺ cycling and its association with the PKA pathway. []
  • Exploring the role of mitochondrial Ca²⁺ in neurotransmitter release from synaptosomes under hypoosmotic conditions. []
  • Investigating the effect of CGP37157 on endothelial cell membrane potential and responses to vasodilators. [, ]
  • Examining the role of mitochondrial Ca²⁺ in intestinal pacemaking activity in cultured interstitial cells of Cajal. []
  • Exploring the influence of CGP37157 on oocyte activation through modulation of mitochondrial Ca²⁺ transporters. []

Drug Development:

  • Designing and synthesizing novel multi-target hybrids incorporating CGP37157's structural features, aiming to develop potential therapeutic agents for neurodegenerative diseases like Alzheimer's disease. [, , ]
  • Investigating the potential of CGP37157 as an additive drug to reduce the toxicity of salinomycin in head and neck squamous cell carcinoma treatment. []
Future Directions
  • Developing more selective inhibitors of the mNCX: This would allow for more precise investigations of the role of mitochondrial Ca²⁺ handling in various cellular processes. []
  • Further exploring the therapeutic potential of CGP37157 and its analogs: This includes investigating its use in treating neurodegenerative diseases, cancer, and other conditions. [, , ]
  • Investigating the interplay between mitochondrial Ca²⁺ handling and other cellular processes: This includes further exploring its role in autophagy, ER Ca²⁺ refilling, and cellular bioenergetics. [, ]

Diltiazem

    Relevance: CGP37157 is a benzothiazepine analog of diltiazem, indicating a structural similarity between the two compounds. [] This structural resemblance suggests that CGP37157 might also interact with calcium channels, albeit with a different selectivity profile compared to diltiazem.

ITH12505

    Compound Description: ITH12505 is an isosteric analog of CGP37157, differing only by the replacement of the chlorine atom at the C2' position of the phenyl ring with a methyl group. ITH12505 has demonstrated similar neuroprotective effects to CGP37157 in various models, including chromaffin cells and hippocampal slices subjected to stress. Notably, ITH12505 displayed superior neuroprotective activity in SH-SY5Y cells stressed with oligomycin A/rotenone, a model of Parkinson’s disease, where CGP37157 was ineffective. []

Nimodipine

    Relevance: Nimodipine's mechanism of action as an L-type calcium channel blocker is relevant to the research on CGP37157, as the latter has been shown to inhibit L-type voltage-dependent Ca2+ channels in addition to its effects on the mitochondrial Na+/Ca2+ exchanger. [, ]

ITH14001

    Compound Description: ITH14001 is a novel multitarget hybrid molecule designed by combining structural elements of CGP37157 and nimodipine. This hybrid compound was synthesized to target both the mitochondrial Na+/Ca2+ exchanger (mNCX) and L-type voltage-dependent calcium channels (VDCCs) for enhanced neuroprotection. []

    Relevance: Lipoic acid has been investigated as a potential neuroprotective agent, particularly for its antioxidant and NRF2-inducing properties. [] Considering the neuroprotective effects attributed to CGP37157, researchers explored hybrid compounds incorporating structural features of both CGP37157 and lipoic acid. These hybrids aimed to combine the neuroprotective actions of CGP37157 with the antioxidant and NRF2-inducing capabilities of lipoic acid, potentially leading to synergistic or enhanced therapeutic benefits in neurodegenerative diseases.

Aza-CGP37157

  • Relevance: Aza-CGP37157 has been investigated for its potential therapeutic benefits in Alzheimer's disease (AD). [] Researchers have synthesized hybrid compounds by conjugating aza-CGP37157 with lipoic acid to create molecules with multiple functionalities. [] These hybrid compounds aim to leverage the potential neuroprotective effects of aza-CGP37157 along with the antioxidant and NRF2-inducing properties of lipoic acid. The rationale behind these hybrids is to target multiple pathways implicated in AD pathogenesis, potentially leading to a more comprehensive therapeutic approach.

Properties

CAS Number

75450-34-9

Product Name

7-Chloro-5-(2-chlorophenyl)-1,5-dihydro-4,1-benzothiazepin-2(3H)-one

IUPAC Name

(5R)-7-chloro-5-(2-chlorophenyl)-1,5-dihydro-4,1-benzothiazepin-2-one

Molecular Formula

C15H11Cl2NOS

Molecular Weight

324.2 g/mol

InChI

InChI=1S/C15H11Cl2NOS/c16-9-5-6-13-11(7-9)15(20-8-14(19)18-13)10-3-1-2-4-12(10)17/h1-7,15H,8H2,(H,18,19)/t15-/m0/s1

InChI Key

KQEPIRKXSUIUTH-HNNXBMFYSA-N

SMILES

C1C(=O)NC2=C(C=C(C=C2)Cl)C(S1)C3=CC=CC=C3Cl

Solubility

Soluble in DMSO, not in water

Synonyms

Cgp 37157; Cgp-37157; Cgp37157.

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Cl)C(S1)C3=CC=CC=C3Cl

Isomeric SMILES

C1C(=O)NC2=C(C=C(C=C2)Cl)[C@@H](S1)C3=CC=CC=C3Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.